5-(3,4-Xylyloxymethyl)-2-oxazolidinone
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Overview
Description
5-(3,4-Xylyloxymethyl)-2-oxazolidinone is an organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of an oxazolidinone ring substituted with a xylyloxymethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Xylyloxymethyl)-2-oxazolidinone typically involves the reaction of 3,4-xylyl alcohol with an appropriate oxazolidinone precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Xylyloxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the xylyloxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(3,4-Xylyloxymethyl)-2-oxazolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-Xylyloxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its use as an intermediate in the synthesis of various organic compounds.
(3,5-Xylyl)phosphonic acid: Utilized in the production of phosphonate esters and other derivatives.
Uniqueness
5-(3,4-Xylyloxymethyl)-2-oxazolidinone is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-10(5-9(8)2)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
JLXQUPQQJIJRCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CNC(=O)O2)C |
Origin of Product |
United States |
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